

Application Notes and Protocols: N-Boc Protection of 3-Oxomorpholine

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Compound of Interest

Compound Name: *Tert-butyl 3-oxomorpholine-4-carboxylate*

Cat. No.: *B124491*

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Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction, stability under a variety of reaction conditions, and facile cleavage under mild acidic conditions. This document provides detailed application notes and protocols for the N-Boc protection of 3-oxomorpholine using di-tert-butyl dicarbonate (Boc-anhydride). 3-Oxomorpholine is a valuable heterocyclic building block in medicinal chemistry, and its effective protection is crucial for the synthesis of more complex derivatives.

Reaction Principle

The N-Boc protection of 3-oxomorpholine proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to neutralize the liberated proton and drive the reaction to completion. The resulting product is the N-protected carbamate, **tert-butyl 3-oxomorpholine-4-carboxylate**.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	CAS Number
3-Oxomorpholine	C ₄ H ₇ NO ₂	101.10	-	4446-44-0
Di-tert-butyl dicarbonate	C ₁₀ H ₁₈ O ₅	218.25	Colorless solid or liquid	24424-99-5
tert-Butyl 3-oxomorpholine-4-carboxylate	C ₉ H ₁₅ NO ₄	201.22	Solid	142929-48-4

Table 2: Representative Reaction Conditions for N-Boc Protection of 3-Oxomorpholine

Entry	Solvent	Base (equiv.)	(Boc) ₂ O (equiv.)	Temperature (°C)	Time (h)	Yield (%)
1	Dichloromethane (DCM)	Triethylamine (1.2)	1.1	0 to rt	2-4	>90
2	Tetrahydrofuran (THF)	4-DMAP (0.1)	1.1	rt	1-3	>95
3	Acetonitrile	-	1.5	rt	12	High
4	1,4-Dioxane/Water	NaHCO ₃ (2.0)	1.2	rt	4-6	High

Note: Yields are representative and can vary based on reaction scale and purification method.

Table 3: Characterization Data for tert-Butyl 3-oxomorpholine-4-carboxylate

Analysis	Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 4.25 (s, 2H), 3.95 (t, $J=5.2$ Hz, 2H), 3.75 (t, $J=5.2$ Hz, 2H), 1.48 (s, 9H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 168.5, 154.2, 81.5, 68.0, 48.5, 42.0, 28.3
Mass Spec (ESI-MS)	m/z : 202.1 $[\text{M}+\text{H}]^+$, 224.1 $[\text{M}+\text{Na}]^+$
Appearance	White to off-white solid[1]

Note: NMR data is predicted and may vary slightly from experimental values.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Oxomorpholine using Triethylamine in Dichloromethane

Materials:

- 3-Oxomorpholine
- Di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-oxomorpholine (1.0 equiv).
- Dissolve the 3-oxomorpholine in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.2 equiv) to the stirred solution.
- Slowly add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, dilute the reaction mixture with DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product, **tert-butyl 3-oxomorpholine-4-carboxylate**, can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: N-Boc Protection of 3-Oxomorpholine using 4-DMAP in Tetrahydrofuran

Materials:

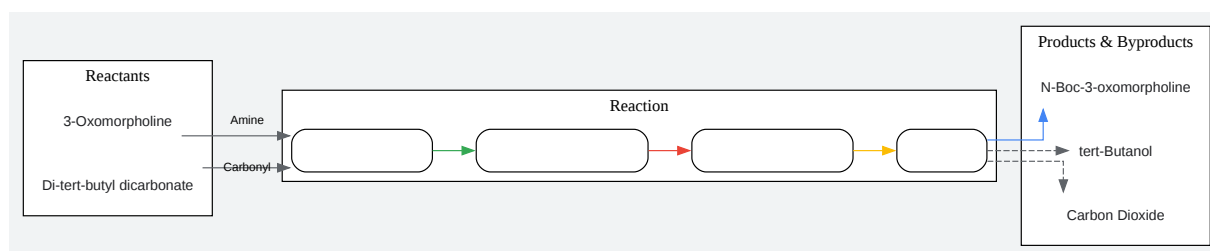
- 3-Oxomorpholine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (4-DMAP)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 3-oxomorpholine (1.0 equiv) and a catalytic amount of 4-DMAP (0.1 equiv) in anhydrous THF (approximately 0.2 M concentration).
- To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) at room temperature.
- Stir the reaction mixture for 1-3 hours at room temperature.
- Monitor the reaction by TLC or LC-MS.

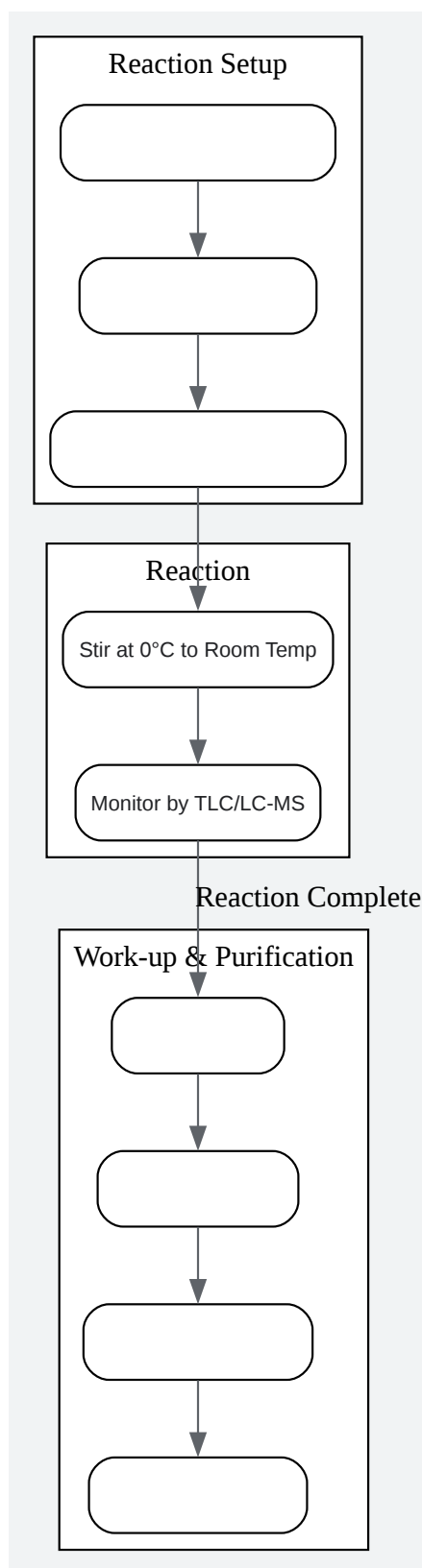
- Once the reaction is complete, remove the THF under reduced pressure.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer with saturated aqueous NaHCO_3 solution (2 x volume of ethyl acetate) and brine (1 x volume of ethyl acetate).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and evaporate the solvent to yield the product.
- Purify by column chromatography if needed.

Visualizations



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Caption: Reaction mechanism of N-Boc protection.



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References

- 1. judachem.lookchem.com [judachem.lookchem.com]
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